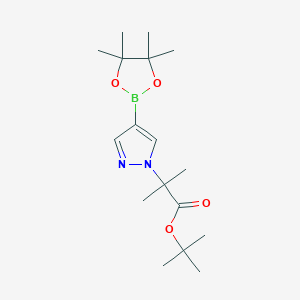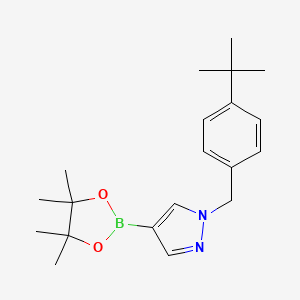
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride
Übersicht
Beschreibung
The compound “2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride” is a derivative of piperidine . Piperidines are six-membered heterocycles, including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. While piperidine is a six-membered heterocycle , the specific physical and chemical properties of “2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride” are not provided in the searched literature.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
The piperidine nucleus is a fundamental structure in medicinal chemistry, and derivatives of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride are used in synthesizing various pharmaceutical compounds. These derivatives exhibit a range of biological activities and are utilized in creating drugs with analgesic, anti-inflammatory, and antipsychotic properties .
Anticancer Agents
Compounds with the piperidine moiety, such as 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride, have shown promise in anticancer research. They are being explored for their potential to inhibit cancer cell growth and metastasis in various types of cancers .
Antimicrobial Applications
Piperidine derivatives are known for their antimicrobial properties. Research into 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .
Neurological Disorders
This compound’s derivatives are being studied for their potential use in treating neurological disorders such as Alzheimer’s disease. Their ability to interact with neurological pathways makes them candidates for developing treatments that could alleviate symptoms or slow disease progression .
Antioxidant Properties
The piperidine nucleus is associated with antioxidant properties. Derivatives of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride may be effective in neutralizing free radicals, which can lead to the development of antioxidant therapies .
Drug Development for Metabolic Diseases
Due to their influence on metabolic pathways, piperidine derivatives are being researched for their application in treating metabolic diseases. This includes the development of drugs that can manage conditions like diabetes and obesity .
Wirkmechanismus
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
It is known that 4-hydroxypiperidine can be used in the synthesis of a highly potent and selective ip (pgi(2) receptor) agonist . It can also be used in the study of copper-catalyzed N- versus O-arylation .
Biochemical Pathways
It is known that suzuki–miyaura (sm) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
It is known that compounds with a piperidine moiety show a wide variety of biological activities .
Eigenschaften
IUPAC Name |
2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(2,7(11)12)9(13)3-5-10-6-4-9;/h10,13H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOPHTBYDQRSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)


![1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1445978.png)








